Nisoldipine vs. Amlodipine: Equivalent Efficacy at a 40% Lower Acquisition Cost per mmHg BP Reduction
In a randomized, double-blind trial of 161 patients, nisoldipine extended-release (ER) demonstrated clinically equivalent blood pressure reduction to amlodipine, but with a significantly lower drug acquisition cost [1]. An economic analysis revealed that the cost to achieve a 1 mmHg reduction in diastolic blood pressure (DBP) was 40% lower with nisoldipine, and that amlodipine was 80% more expensive for treating hypertension [1].
| Evidence Dimension | Pharmacoeconomic Efficiency (Cost per mmHg DBP reduction) |
|---|---|
| Target Compound Data | 40% lower drug acquisition cost per mmHg DBP reduction compared to amlodipine |
| Comparator Or Baseline | Amlodipine; 80% more expensive than nisoldipine for hypertension treatment |
| Quantified Difference | Nisoldipine's cost per mmHg DBP reduction is 40% lower; Amlodipine is 80% more expensive overall |
| Conditions | Multicenter, double-blind, randomized trial; 161 patients with mild to moderate hypertension; 8-week treatment period; doses titrated from 10-40 mg for nisoldipine ER and 2.5-10 mg for amlodipine [1] |
Why This Matters
This cost differentiation provides a quantifiable economic advantage for formulary inclusion and large-scale procurement where budget impact is a primary consideration, without sacrificing therapeutic efficacy.
- [1] Whitcomb C, et al. A comparison of nisoldipine ER and amlodipine for the treatment of mild to moderate hypertension. Int J Clin Pract. 2000 Oct;54(8):509-13. View Source
